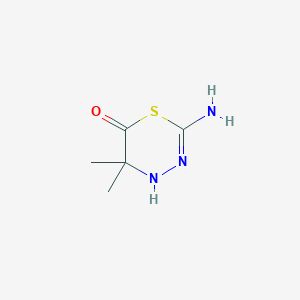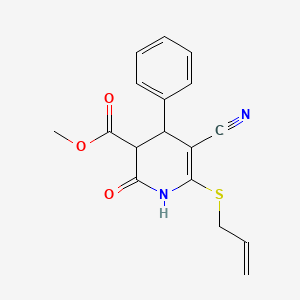
2-Imino-5,5-dimethyl-1,3,4-thiadiazinan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- (9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- typically involves the reaction of 4-substituted thiosemicarbazides with α-halo ketones. The reaction is conducted using hydrazine-NH2, which results in the formation of a hexagonal ring structure . The structures of the obtained compounds are verified using techniques such as IR, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazine ring, leading to a wide range of derivatives.
Scientific Research Applications
6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent, with studies demonstrating its inhibitory effects on cancer cell lines.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: Its interactions with various biological targets make it useful for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets. For example, its antiproliferative activity is attributed to its ability to inhibit enzymes such as EGFR, BRAF V600E, and VEGFR-2 . These interactions disrupt key signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities.
1,2,4-Triazole: A five-membered ring compound with nitrogen atoms, widely used in medicinal chemistry for its antifungal and anticancer properties.
Uniqueness
6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its potential as a multitargeted inhibitor in cancer therapy further highlights its uniqueness and importance in medicinal research .
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-amino-5,5-dimethyl-4H-1,3,4-thiadiazin-6-one |
InChI |
InChI=1S/C5H9N3OS/c1-5(2)3(9)10-4(6)7-8-5/h8H,1-2H3,(H2,6,7) |
InChI Key |
WFTIEGRJNUZOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)SC(=NN1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658816.png)
![3-(5-{(E)-[1-(naphthalen-2-yl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11658826.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11658827.png)
![4-({3-[6-({[4-(Acetyloxy)phenyl]carbonyl}amino)-1,3-benzoxazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B11658854.png)

![N'-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11658860.png)
![3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658864.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658868.png)

![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11658880.png)
![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11658881.png)
![3-methyl-1-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11658883.png)

![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11658896.png)
